3-Keto-4-pentenoyl-coenzyme A

Descripción

Contextualization within Coenzyme A Thioester Metabolism

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, including the synthesis and breakdown of fatty acids, the Krebs cycle, and the metabolism of amino acids and ketone bodies. The formation of a thioester bond between a carboxyl group and the sulfhydryl group of CoA activates the acyl group for various biochemical reactions. This activation is crucial for overcoming the kinetic stability of carboxylic acids, enabling them to participate in metabolic transformations.

3-Keto-4-pentenoyl-coenzyme A is a specific example of an acyl-CoA thioester. It emerges from a secondary, less common pathway in the catabolism of 4-pentenoic acid. nih.gov The presence of the reactive keto and vinyl groups in its structure makes it a highly reactive molecule within the mitochondrial matrix.

Overview of Significance in Fatty Acid Catabolism Research

The primary importance of this compound in fatty acid catabolism research stems from its function as a powerful inhibitor of 3-ketoacyl-CoA thiolase. nih.gov This enzyme catalyzes the final step of the β-oxidation cycle, cleaving a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. By inhibiting this enzyme, 3-keto-4-pentenoyl-CoA effectively halts the breakdown of fatty acids, leading to an accumulation of fatty acid intermediates. This inhibitory action has been a subject of study to understand the regulation of fatty acid oxidation and the metabolic consequences of its disruption.

The metabolism of 4-pentenoic acid, a known hypoglycemic agent, produces 3-keto-4-pentenoyl-CoA as a minor but highly significant product. nih.gov The hypoglycemic effects of 4-pentenoic acid are, in part, attributed to the inhibition of fatty acid oxidation by 3-keto-4-pentenoyl-CoA, which forces a metabolic shift towards glucose utilization.

Historical Perspectives in Biochemical Pathway Elucidation

The understanding of the metabolic fate of 4-pentenoic acid and the role of its metabolites, including 3-keto-4-pentenoyl-CoA, evolved from broader research into inhibitors of fatty acid oxidation. Research dating back to the mid-20th century sought to identify compounds that could modulate fatty acid metabolism. 4-Pentenoic acid was identified as one such inhibitor.

A pivotal study in the elucidation of the 3-keto-4-pentenoyl-CoA pathway was published in 1983 by H. Schulz. nih.gov This research, conducted on rat heart mitochondria, detailed the metabolic conversion of 4-pentenoic acid. It was demonstrated that 4-pentenoic acid is first converted to its CoA thioester, 4-pentenoyl-CoA. The major metabolic route proceeds through the formation of 2,4-pentadienoyl-CoA. However, a minor, alternative pathway involving the direct β-oxidation of 4-pentenoyl-CoA was identified, leading to the formation of 3-keto-4-pentenoyl-CoA. nih.gov

This 1983 study was significant for not only identifying this metabolic intermediate but also for characterizing its potent inhibitory effect on 3-ketoacyl-CoA thiolase. The research described both reversible and irreversible inhibition of the enzyme by 3-keto-4-pentenoyl-CoA, providing a molecular basis for the observed disruption of fatty acid oxidation by 4-pentenoic acid. nih.gov The isolation and identification of thiol conjugates of 3-oxo-4-pentenoic acid in vivo in later studies provided further direct evidence for the formation of this reactive metabolite. pharmgkb.org

Detailed Research Findings

The Dual Metabolic Pathways of 4-Pentenoic Acid

Research has established two primary mitochondrial pathways for the metabolism of 4-pentenoic acid, as summarized in the table below.

| Pathway | Key Intermediate | Significance |

| Major Pathway | 2,4-Pentadienoyl-CoA | Leads to complete oxidation through the standard β-oxidation process after reduction. |

| Minor Pathway | 3-Keto-4-pentenoyl-CoA | Results in the inhibition of fatty acid oxidation. nih.gov |

The flux through these pathways is influenced by factors such as pH. At a lower pH of 6.9, the reduction of 2,4-pentadienoyl-CoA is significantly faster than its degradation via β-oxidation. nih.gov

Inhibition of 3-Ketoacyl-CoA Thiolase

3-Keto-4-pentenoyl-CoA is a highly effective inhibitor of 3-ketoacyl-CoA thiolase, a crucial enzyme in the β-oxidation spiral.

| Inhibitor | Target Enzyme | Mode of Inhibition |

|---|---|---|

| 3-Keto-4-pentenoyl-CoA | 3-Ketoacyl-CoA thiolase | Reversible and Irreversible nih.gov |

The irreversible inhibition is thought to be a result of the high reactivity of the 3-keto-4-pentenoyl-CoA molecule, which can covalently modify the enzyme. The reversible inhibition is likely due to it being a poor substrate for the enzyme. nih.gov

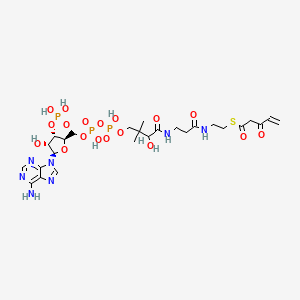

Propiedades

Número CAS |

80724-14-7 |

|---|---|

Fórmula molecular |

C26H40N7O18P3S |

Peso molecular |

863.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxopent-4-enethioate |

InChI |

InChI=1S/C26H40N7O18P3S/c1-4-14(34)9-17(36)55-8-7-28-16(35)5-6-29-24(39)21(38)26(2,3)11-48-54(45,46)51-53(43,44)47-10-15-20(50-52(40,41)42)19(37)25(49-15)33-13-32-18-22(27)30-12-31-23(18)33/h4,12-13,15,19-21,25,37-38H,1,5-11H2,2-3H3,(H,28,35)(H,29,39)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t15-,19-,20-,21?,25-/m1/s1 |

Clave InChI |

MGKKVVWYGTWMNB-TVCSPYKZSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)C=C)O |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)C=C)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)C=C)O |

Sinónimos |

3-keto-4-pentenoyl-CoA 3-keto-4-pentenoyl-coenzyme A coenzyme A, 3-keto-4-pentenoyl- |

Origen del producto |

United States |

Metabolic Pathways and Intermediary Metabolism Involving 3 Keto 4 Pentenoyl Coenzyme a

Formation of 3-Keto-4-pentenoyl-Coenzyme A

The biogenesis of this compound is multifaceted, with its primary origins rooted in the catabolism of specific unsaturated fatty acids and related compounds.

Through Beta-Oxidation of Unsaturated Fatty Acids

The beta-oxidation of unsaturated fatty acids is a fundamental energy-yielding process. However, the presence of double bonds necessitates the action of auxiliary enzymes to reconfigure the intermediates for compatibility with the core beta-oxidation machinery. nih.goveagri.orglibretexts.org In the case of polyunsaturated fatty acids, such as linoleic acid (C18:2), the standard beta-oxidation cycles proceed until a double bond is encountered in a position that hinders the action of enoyl-CoA hydratase. eagri.orgigntu.ac.in For instance, the degradation of linoleic acid eventually produces a 2,4-dienoyl-CoA intermediate. igntu.ac.in While the primary route for handling this intermediate involves reduction by 2,4-dienoyl-CoA reductase, an alternative, less direct pathway could theoretically lead to intermediates with a structural resemblance to precursors of this compound. However, the direct formation of this compound as a standard intermediate in the beta-oxidation of common dietary unsaturated fatty acids is not a prominently documented pathway.

As an Intermediate in 4-Pentenoic Acid Metabolism

A more direct and well-documented route to this compound is through the metabolism of 4-pentenoic acid, a compound known to be a hypoglycemic agent and an inhibitor of fatty acid oxidation. nih.gov

The metabolism of 4-pentenoic acid in mitochondria commences with its activation to 4-pentenoyl-CoA. This is followed by dehydrogenation, which yields 2,4-pentadienoyl-CoA. nih.gov This intermediate stands at a metabolic branch point. The major pathway involves an NADPH-dependent reduction, which is significantly faster at physiological pH than the alternative route. nih.gov However, a minor pathway allows for the direct beta-oxidation of 2,4-pentadienoyl-CoA. This process leads directly to the formation of 3-keto-4-pentenoyl-CoA. nih.gov

The formation of 3-keto-4-pentenoyl-CoA from 4-pentenoic acid is considered a minor metabolic route. nih.gov The preference for the reductive pathway for 2,4-pentadienoyl-CoA degradation suggests that the formation of 3-keto-4-pentenoyl-CoA is less favored under normal physiological conditions. The balance between these two pathways can be influenced by factors such as the intracellular pH and the availability of reducing equivalents like NADPH. nih.gov

Hypothesized Formation in Levulinate Catabolism Pathways

Levulinic acid, a five-carbon keto acid, can be catabolized by some microorganisms, such as Pseudomonas putida. nih.govresearchgate.net The metabolic pathway for levulinic acid in these bacteria involves its conversion through a series of CoA-thioester intermediates, ultimately yielding acetyl-CoA and propionyl-CoA. nih.govescholarship.org The pathway includes intermediates such as levulinyl-CoA, 4-hydroxyvaleryl-CoA, and 4-phosphovaleryl-CoA. escholarship.orgnih.gov While this compound is not explicitly identified as a direct intermediate in the characterized pathway in Pseudomonas putida, the structural similarity of the five-carbon backbone suggests a potential, though unconfirmed, link. In some fungal metabolic pathways, it is hypothesized that β-ketoadipate, a potential catabolic intermediate, could be decarboxylated to generate levulinic acid. pnas.org Further metabolism of levulinate in other organisms could potentially proceed through intermediates that are structurally related to or could be converted to this compound. However, this remains a subject for further investigation.

Degradation and Further Transformation of this compound

The metabolic fate of this compound is characterized by its reactivity and its interaction with key enzymes of fatty acid oxidation. It is established that 3-Keto-4-pentenoyl-CoA is a poor substrate for 3-ketoacyl-CoA thiolase, the enzyme responsible for the final thiolytic cleavage step in beta-oxidation. nih.gov This poor substrate activity contributes to its accumulation and subsequent inhibitory effects.

Furthermore, 3-Keto-4-pentenoyl-CoA is described as a highly reactive molecule that can spontaneously convert into another 3-ketoacyl-CoA derivative, which has been referred to as "compound X". nih.govresearchgate.net This "compound X" is not a substrate for 3-ketoacyl-CoA thiolase, effectively halting the beta-oxidation spiral at this point. nih.gov The exact chemical structure of "compound X" and the precise mechanism of its spontaneous formation from 3-Keto-4-pentenoyl-CoA have not been fully elucidated in the available literature. This spontaneous conversion, coupled with its inhibitory action on thiolase, underscores the disruptive potential of this compound in cellular metabolism.

Conversion to 3-Ketoacyl-Coenzyme A in Beta-Oxidation

This compound is an intermediate in the beta-oxidation of certain fatty acids. ontosight.ai Specifically, it is formed during the breakdown of 2,4-pentadienoyl-coenzyme A. nih.gov The subsequent and crucial step in the metabolic cascade is its conversion to a generic 3-ketoacyl-coenzyme A. This conversion is enzymatically catalyzed by 3-ketoacyl-CoA thiolase. ontosight.ainih.gov

However, research indicates that 3-keto-4-pentenoyl-CoA is a poor substrate for 3-ketoacyl-CoA thiolase. nih.govresearchgate.net This suggests that while the conversion is a recognized step in the pathway, its efficiency may be limited. The direct beta-oxidation of 2,4-pentadienoyl-CoA, which leads to the formation of 3-keto-4-pentenoyl-CoA, is considered a minor pathway in the metabolism of 4-pentenoic acid in rat heart mitochondria. nih.gov The major pathway involves an initial reduction step. nih.gov

The reaction catalyzed by 3-ketoacyl-CoA thiolase involves the cleavage of the 3-ketoacyl-CoA molecule and the insertion of a new coenzyme A molecule. This process shortens the fatty acid chain by two carbon atoms, yielding acetyl-CoA and a shortened acyl-CoA. wikipedia.org This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units. wikipedia.org

Spontaneous Conversion to Other 3-Ketoacyl-Coenzyme A Derivatives

This compound is a highly reactive molecule. nih.gov This reactivity leads to its spontaneous, non-enzymatic conversion into another, initially unidentified, 3-ketoacyl-coenzyme A derivative, referred to in early studies as "compound X". nih.govresearchgate.net This alternative compound is not a substrate for the enzyme 3-ketoacyl-CoA thiolase, meaning it cannot be further processed in the standard beta-oxidation pathway. nih.govresearchgate.net The formation of this derivative essentially removes 3-keto-4-pentenoyl-CoA from the productive metabolic flux.

Implications for Acetyl-Coenzyme A and Propionyl-Coenzyme A Production

The metabolism of this compound has direct consequences for the production of both acetyl-coenzyme A (acetyl-CoA) and propionyl-coenzyme A (propionyl-CoA). The standard beta-oxidation of odd-chain fatty acids, from which 3-keto-4-pentenoyl-CoA can be derived, is expected to produce both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. wikipedia.orgebi.ac.uk

The enzymatic cleavage of a five-carbon ketoacyl-CoA, such as a derivative of 3-keto-4-pentenoyl-CoA, by thiolase would yield one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.gov However, the inefficiency of 3-ketoacyl-CoA thiolase in processing 3-keto-4-pentenoyl-CoA, coupled with its spontaneous conversion to an inert derivative, complicates this expected outcome. nih.govresearchgate.net The formation of "compound X" would effectively decrease the potential yield of both acetyl-CoA and propionyl-CoA from this specific pathway. nih.gov

Furthermore, the metabolism of 4-pentenoic acid, which generates 3-keto-4-pentenoyl-CoA, is noted to inhibit fatty acid oxidation. nih.gov This inhibition, mediated by 3-keto-4-pentenoyl-CoA's effect on 3-ketoacyl-CoA thiolase, would broadly impact the production of acetyl-CoA from other fatty acids as well. nih.gov

| Precursor/Metabolite | Enzyme | Product(s) | Metabolic Pathway |

| 2,4-Pentadienoyl-CoA | 3-Ketoacyl-CoA thiolase (via direct beta-oxidation) | 3-Keto-4-pentenoyl-CoA | Beta-Oxidation |

| 3-Keto-4-pentenoyl-CoA | 3-Ketoacyl-CoA thiolase | Acetyl-CoA + Propionyl-CoA | Beta-Oxidation |

| 3-Keto-4-pentenoyl-CoA | None (Spontaneous) | "Compound X" (unidentified 3-ketoacyl-CoA derivative) | Chemical Conversion |

Role in Anabolic Processes

Potential Involvement in Polyhydroxyalkanoic Acid Biosynthesis

While primarily discussed in the context of catabolism, intermediates of fatty acid metabolism can be channeled into anabolic pathways, including the synthesis of polyhydroxyalkanoates (PHAs). PHAs are a class of biodegradable polyesters produced by various bacteria as carbon and energy storage materials. nih.govpageplace.de

The biosynthesis of short-side-chain PHAs (ssc-PHAs) typically starts with the condensation of two acetyl-CoA molecules. nih.gov However, the incorporation of different monomer units, such as 3-hydroxyvalerate (B1259860) (3HV), requires different precursors. The precursor for 3HV is 3-ketovaleryl-CoA, which is formed from the condensation of acetyl-CoA and propionyl-CoA. pnas.org Given that the breakdown of odd-chain fatty acids can produce propionyl-CoA, a link between the metabolism of compounds like 3-keto-4-pentenoyl-CoA and PHA synthesis is plausible.

Research has identified a variety of hydroxy fatty acids as constituents of bacterial PHAs, indicating that the biosynthetic pathways can be flexible. nih.gov The enzymes involved in PHA synthesis, particularly PHA synthases, can polymerize various (R)-3-hydroxyacyl-CoA monomers. nih.gov An intermediate like 3-keto-4-pentenoyl-CoA could potentially be reduced to its corresponding 3-hydroxyacyl-CoA and then incorporated into a PHA polymer, although this specific conversion has not been definitively documented. The linkage between fatty acid de novo synthesis and PHA synthesis has been established, and inhibitors of beta-oxidation, such as 4-pentenoic acid (which leads to 3-keto-4-pentenoyl-CoA), have been shown to impact PHA synthesis. researchgate.net This suggests a potential regulatory or substrate-level interaction between the catabolic intermediates and the anabolic PHA synthesis pathway. researchgate.net

| Anabolic Pathway | Precursors | Key Enzyme Class | Potential Link to 3-Keto-4-pentenoyl-CoA |

| Polyhydroxyalkanoic Acid (PHA) Biosynthesis | Acetyl-CoA, Propionyl-CoA, other acyl-CoAs | PHA Synthase, β-Ketothiolase, Acetoacetyl-CoA Reductase | Potential source of propionyl-CoA for 3-hydroxyvalerate monomer synthesis; potential (after reduction) as a direct monomer precursor. |

Enzymology and Molecular Mechanisms of 3 Keto 4 Pentenoyl Coenzyme a Interactions

Interactions with 3-Ketoacyl-Coenzyme A Thiolase (EC 2.3.1.16)

3-Ketoacyl-Coenzyme A thiolase, a crucial enzyme in the beta-oxidation of fatty acids, is profoundly affected by the presence of 3-Keto-4-pentenoyl-coenzyme A. This interaction is characterized by the compound's dual role as both a poor substrate and a potent inhibitor.

Substrate Characteristics: A Challenging Moiety for Thiolase

Scientific evidence has established that this compound is a poor substrate for 3-ketoacyl-CoA thiolase. The unique structural features of this compound, particularly the presence of a double bond at the 4-position, are thought to hinder its efficient processing by the enzyme's active site. This inefficiency is a key factor in its subsequent inhibitory actions.

Inhibitory Effects on Thiolase Activity

The most significant aspect of the interaction between this compound and 3-ketoacyl-CoA thiolase is its pronounced inhibitory effect. This inhibition manifests through both reversible and irreversible mechanisms, leading to a significant disruption of fatty acid oxidation.

In addition to its reversible effects, this compound also acts as an irreversible inhibitor of 3-ketoacyl-CoA thiolase. This more permanent inactivation is thought to occur through the formation of a covalent bond between the inhibitor and a crucial amino acid residue within the enzyme's active site. The reactive nature of the 3-keto-4-pentenoyl moiety facilitates this covalent modification, leading to a loss of enzymatic function.

The inhibitory effect of this compound on 3-ketoacyl-CoA thiolase is notably specific and potent when compared to other metabolites of 4-pentenoic acid. For instance, 3,4-pentadienoyl-CoA is considered a weak inhibitor of the enzyme, and its inhibitory effects can be mitigated by the presence of acetoacetyl-CoA. In contrast, this compound stands out as the most effective inhibitor among these related compounds.

Table 1: Comparative Inhibitory Effects on 3-Ketoacyl-CoA Thiolase

| Compound | Inhibition Type | Potency |

|---|---|---|

| This compound | Reversible & Irreversible | High |

| 3,4-Pentadienoyl-coenzyme A | Reversible | Weak |

| Acetoacetyl-coenzyme A | Substrate | N/A |

Interactions with Other Key Enzymes in Related Pathways

The metabolic consequences of this compound extend beyond its direct interaction with thiolase. As an intermediate in the beta-oxidation of 4-pentenoic acid, its accumulation can have broader implications for the entire fatty acid degradation pathway. While direct inhibitory or substrate activities with other enzymes of this pathway are not as extensively documented, the potent inhibition of thiolase, the final enzyme in the beta-oxidation cycle, creates a metabolic bottleneck.

This bottleneck leads to the accumulation of upstream intermediates. The enzymes responsible for the preceding steps in beta-oxidation, namely acyl-CoA dehydrogenase , enoyl-CoA hydratase , and hydroxyacyl-CoA dehydrogenase , may be indirectly affected by this buildup of their respective products, which can lead to feedback inhibition and a general slowdown of the entire metabolic cascade. The precise nature and kinetics of these indirect interactions, however, require further investigation to be fully elucidated. The disruption of the normal flow of metabolites through the beta-oxidation pathway underscores the central role of this compound as a powerful regulator of fatty acid metabolism.

Table 2: Enzymes in the Beta-Oxidation Pathway Potentially Affected by 3-Keto-4-pentenoyl-CoA

| Enzyme | EC Number | Role in Beta-Oxidation | Potential Interaction with 3-Keto-4-pentenoyl-CoA |

|---|---|---|---|

| Acyl-CoA Dehydrogenase | 1.3.8.7 | Initial dehydrogenation | Indirectly inhibited by product accumulation |

| Enoyl-CoA Hydratase | 4.2.1.17 | Hydration of the double bond | Indirectly inhibited by product accumulation |

| Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Dehydrogenation of the hydroxyacyl-CoA | Indirectly inhibited by product accumulation |

| 3-Ketoacyl-CoA Thiolase | 2.3.1.16 | Thiolytic cleavage | Direct and potent inhibition |

Role of 3-Hydroxyacyl-Coenzyme A Dehydrogenase in Formation/Conversion

3-Hydroxyacyl-Coenzyme A dehydrogenase (HADH) is a crucial enzyme in fatty acid metabolism. wikipedia.org It belongs to the oxidoreductase family and specifically catalyzes the third step of mitochondrial beta-oxidation. wikipedia.org In this step, HADH facilitates the oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, using NAD+ as an acceptor for the hydrogen. wikipedia.org

The formation of this compound is a direct result of this enzymatic action. Its immediate precursor, 3-hydroxy-4-pentenoyl-coenzyme A, is oxidized by 3-hydroxyacyl-CoA dehydrogenase, which converts the hydroxyl group at the third carbon into a keto group, yielding this compound. smolecule.com This conversion is a critical step that channels the acyl-CoA intermediate further down the metabolic pathway. smolecule.com

Table 1: Key Enzymes in 3-Keto-4-pentenoyl-CoA Formation

| Enzyme | Function | Substrate | Product |

|---|

Enzymes of 4-Pentenoic Acid Metabolism

4-pentenoic acid, a compound known to be a hypoglycemic agent and an inhibitor of fatty acid oxidation, is metabolized in mitochondria through two primary pathways. nih.gov The minor of these pathways leads directly to the formation of 3-keto-4-pentenoyl-CoA. nih.gov

The metabolic sequence begins with the conversion of 4-pentenoic acid to 2,4-pentadienoyl-CoA. nih.gov This intermediate can then undergo direct beta-oxidation. This process eventually yields 3-keto-4-pentenoyl-CoA, which is noted to be a highly reactive compound. nih.gov This metabolite plays a significant role as a potent inhibitor of the enzyme 3-ketoacyl-CoA thiolase, thereby disrupting fatty acid oxidation. nih.gov

Table 2: Metabolic Pathway of 4-Pentenoic Acid Leading to 3-Keto-4-pentenoyl-CoA

| Precursor | Intermediate | Product | Significance |

|---|

Enzymes of Levulinate Metabolism

Levulinate (also known as 4-ketopentanoate) is metabolized in mammalian systems through several pathways. nih.gov Research involving perfused rat livers has identified multiple catabolic routes for levulinate, which is first converted to levulinyl-CoA. nih.gov The subsequent pathways involve intermediates such as 4-hydroxypentanoyl-CoA, 4-phosphopentanoyl-CoA, and 3-keto-4-hydroxypentanoyl-CoA, ultimately breaking down to propionyl-CoA, acetyl-CoA, and lactate. nih.gov

Similarly, studies on bacterial metabolism of levulinic acid in Pseudomonas putida have identified a pathway involving the formation of four acyl-CoA intermediates, including a unique 4-phosphovaleryl-CoA, leading to 3-hydroxyvaleryl-CoA, which then enters beta-oxidation. nih.gov

Based on current research, 3-keto-4-pentenoyl-CoA has not been identified as an intermediate in the described mammalian or bacterial metabolic pathways for levulinate. nih.govnih.gov The catabolism of levulinate appears to proceed through a distinct set of intermediates.

Enzyme Kinetics and Structural Insights of Interacting Enzymes

The interaction of 3-keto-4-pentenoyl-CoA with enzymes is characterized by its notable inhibitory effects, particularly on thiolase.

Kinetic Parameters (e.g., K_M, V_max) for Substrate/Inhibitor Activity

Detailed quantitative kinetic parameters such as the Michaelis constant (K_M) and maximum velocity (V_max) for the interaction of 3-keto-4-pentenoyl-CoA with its target enzymes are not extensively documented in available literature. However, qualitative descriptions of its activity are well-established.

3-keto-4-pentenoyl-CoA is recognized as a poor substrate for 3-ketoacyl-CoA thiolase. nih.gov Its primary kinetic impact is as a potent inhibitor of this enzyme. The inhibition is complex, exhibiting both reversible and irreversible characteristics. smolecule.comnih.gov The reversible inhibition is thought to be a consequence of it being a poor substrate, competing with other substrates for the enzyme's active site. nih.gov The irreversible aspect suggests a more permanent inactivation of the enzyme. smolecule.comnih.gov

Furthermore, 3-keto-4-pentenoyl-CoA also acts as a mechanism-based, irreversible inhibitor of carnitine acetyltransferase, but only in the presence of L-carnitine. nih.gov Acetyl-CoA can protect the enzyme from this inhibition, indicating that 3-keto-4-pentenoyl-CoA is an active site-directed inhibitor. nih.gov

Table 3: Summary of Kinetic Effects of 3-Keto-4-pentenoyl-CoA

| Enzyme | Role of 3-Keto-4-pentenoyl-CoA | Type of Inhibition |

|---|---|---|

| 3-Ketoacyl-CoA Thiolase | Poor Substrate, Inhibitor | Reversible and Irreversible |

Structural Basis of Enzyme-3-Keto-4-pentenoyl-Coenzyme A Binding (if research exists)

Specific structural studies, such as X-ray crystallography, detailing the precise binding of this compound to the active site of enzymes like 3-ketoacyl-CoA thiolase are not widely available. However, inferences can be drawn from its kinetic behavior.

The reduced activity of 3-ketoacyl-CoA thiolase towards 3-keto-4-pentenoyl-CoA is believed to stem from the compound's unique structure. smolecule.com It is suggested that the presence of the terminal alkene group (the double bond between carbon 4 and 5) disrupts the optimal interactions required between the substrate and the enzyme's active site. smolecule.com

General studies on acyl-CoA synthetases provide insights into how the coenzyme A portion of the molecule likely binds. Conserved arginine residues in the active site are predicted to form critical interactions with the 5'- and 3'-phosphate groups of the coenzyme A moiety, anchoring it within the binding pocket. nih.gov However, the specific orientation and interactions of the pentenoyl chain of 3-keto-4-pentenoyl-CoA, particularly the disruptive terminal alkene group, within the active site of its target enzymes remain an area for further research.

Metabolic Regulation and Physiological Implications in Research Models

Impact on Fatty Acid Oxidation Flux and Control

3-Keto-4-pentenoyl-coenzyme A (CoA) is a significant regulator of fatty acid oxidation, primarily through its potent inhibitory effects on key enzymatic steps. It emerges as a metabolite of 4-pentenoic acid, a known inhibitor of this metabolic pathway. nih.gov The direct beta-oxidation of 2,4-pentadienoyl-CoA, a downstream metabolite of 4-pentenoic acid, leads to the formation of the highly reactive 3-keto-4-pentenoyl-CoA. nih.gov

The formation of 3-keto-4-pentenoyl-CoA represents a minor, yet impactful, branch of 4-pentenoic acid metabolism. nih.govinchem.org The majority of 4-pentenoic acid is metabolized via a pathway involving the NADPH-dependent reduction of 2,4-pentadienoyl-CoA. nih.gov However, the portion that undergoes direct β-oxidation to yield 3-keto-4-pentenoyl-CoA is sufficient to significantly disrupt fatty acid oxidation. nih.gov

Modulation of Metabolic Pathways by this compound Levels

The presence of 3-keto-4-pentenoyl-CoA extends its influence beyond the direct inhibition of a single enzyme, modulating interconnected metabolic pathways. As an intermediate in the degradation of certain unsaturated fatty acids, its accumulation can signal a bottleneck in fatty acid oxidation. ontosight.ai This can lead to a redirection of metabolic intermediates.

One significant enzyme affected by a metabolite of 4-pentenoic acid, 3-keto-4-pentenoyl-CoA, is carnitine acetyltransferase. nih.gov This enzyme is crucial for the transport of acetyl groups across the mitochondrial membrane. 3-Keto-4-pentenoyl-CoA has been identified as an effective, active site-directed, and mechanism-based inhibitor of carnitine acetyltransferase, particularly in the presence of L-carnitine. nih.gov This inhibition can disrupt the balance of acetyl-CoA pools between the mitochondria and the cytosol, impacting processes that rely on acetyl-CoA, such as the citric acid cycle and gluconeogenesis.

Furthermore, the inhibition of fatty acid oxidation by 3-keto-4-pentenoyl-CoA is linked to the toxic effects of hypoglycin (B18308) A, a compound found in the unripe ackee fruit. fortunejournals.comnih.gov The metabolite of hypoglycin A, methylenecyclopropane (B1220202) acetyl-CoA (MCPA-CoA), inhibits several acyl-CoA dehydrogenases, leading to an accumulation of fatty acid intermediates and a subsequent impairment of gluconeogenesis. fortunejournals.comnih.gov This highlights how the modulation of fatty acid oxidation by compounds like 3-keto-4-pentenoyl-CoA can have systemic metabolic consequences.

Interactions with Other Acyl-Coenzyme A Intermediates

The metabolic impact of 3-keto-4-pentenoyl-CoA is intertwined with its interactions with other acyl-CoA intermediates. As a product of the direct β-oxidation of 2,4-pentadienoyl-CoA, its formation is in competition with the NADPH-dependent reduction of the same intermediate. nih.gov The relative rates of these two pathways are pH-dependent, with the reductive pathway being significantly faster at a lower pH. nih.gov

The accumulation of 3-keto-4-pentenoyl-CoA can lead to the sequestration of free Coenzyme A (CoA). semanticscholar.org This "CoA trapping" can have widespread effects, as CoA is an essential cofactor for numerous metabolic reactions, including the activation of fatty acids and the citric acid cycle. wikipedia.orgatamanchemicals.commdpi.com By tying up the available CoA pool, 3-keto-4-pentenoyl-CoA can indirectly inhibit other metabolic pathways that are dependent on this cofactor.

Insights from In Vivo and In Vitro Metabolic Studies (excluding clinical trials)

In vitro studies using isolated rat heart mitochondria have been instrumental in elucidating the metabolic fate of 4-pentenoic acid and the role of its metabolites. nih.gov These studies confirmed the conversion of 4-pentenoic acid to 2,4-pentadienoyl-CoA and its subsequent metabolism through two competing pathways. nih.gov The direct β-oxidation pathway leading to the formation of the highly reactive and inhibitory 3-keto-4-pentenoyl-CoA was identified in this system. nih.gov These experiments also established the dual reversible and irreversible inhibitory nature of 3-keto-4-pentenoyl-CoA on 3-ketoacyl-CoA thiolase. nih.gov

Further in vitro investigations have focused on the specific enzymatic interactions of 3-keto-4-pentenoyl-CoA. Studies on purified carnitine acetyltransferase revealed that 3-keto-4-pentenoyl-CoA acts as a mechanism-based inhibitor, causing irreversible inactivation of the enzyme. nih.gov

In vivo research in research models has provided a broader physiological context for the effects of compounds that lead to the formation of intermediates like 3-keto-4-pentenoyl-CoA. For example, studies on the toxicity of hypoglycin A have demonstrated how the inhibition of fatty acid oxidation by its metabolite, MCPA-CoA, leads to severe hypoglycemia by impairing gluconeogenesis. fortunejournals.comnih.gov While not directly studying 3-keto-4-pentenoyl-CoA, these studies provide a parallel understanding of how potent inhibition of fatty acid oxidation at the level of acyl-CoA intermediates can have profound systemic effects.

| Research Model | Key Findings | Reference |

| Rat Heart Mitochondria (in vitro) | - 4-pentenoic acid is metabolized to 2,4-pentadienoyl-CoA. - 2,4-pentadienoyl-CoA has two metabolic fates: direct β-oxidation or NADPH-dependent reduction. - Direct β-oxidation forms 3-keto-4-pentenoyl-CoA. - 3-keto-4-pentenoyl-CoA is a potent reversible and irreversible inhibitor of 3-ketoacyl-CoA thiolase. | nih.gov |

| Purified Carnitine Acetyltransferase (in vitro) | - 3-Keto-4-pentenoyl-CoA is a mechanism-based and active site-directed inhibitor of the enzyme. - Inhibition is dependent on the presence of L-carnitine. | nih.gov |

| Engineered E. coli (in vitro) | - Elucidation of a biosynthetic pathway for five-carbon intermediates, providing a model for studying the enzymatic conversion of related acyl-CoA molecules. | pnas.org |

Advanced Research Methodologies for Studying 3 Keto 4 Pentenoyl Coenzyme a

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for separating complex mixtures of metabolites, enabling the isolation of specific acyl-CoA species for accurate measurement.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acyl-CoA compounds, including 3-Keto-4-pentenoyl-coenzyme A. psu.edursc.org This method separates molecules based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). researchgate.net For acyl-CoAs, reversed-phase HPLC is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. gerli.comresearchgate.net

The separation of different acyl-CoA species is achieved by gradient elution, where the composition of the mobile phase is changed over time. gerli.com This allows for the resolution of compounds with varying chain lengths and polarities. researchgate.net Detection is often accomplished using UV detectors, as the adenine (B156593) ring of the coenzyme A moiety absorbs light at a characteristic wavelength of around 260 nm. gerli.com However, for enhanced sensitivity and specificity, HPLC is often coupled with other detection methods, particularly mass spectrometry. rsc.orgrsc.org The use of smaller particle sizes in analytical columns, as seen in Ultra-High-Performance Liquid Chromatography (UHPLC), can shorten analysis times and improve separation quality. psu.edu

Table 1: Typical HPLC Parameters for Acyl-CoA Analysis

| Parameter | Description | Common Examples/Settings |

|---|---|---|

| Stationary Phase | The solid material in the column that interacts with the analytes. | C18 (most common for reversed-phase), Zwitterionic HILIC |

| Mobile Phase | The solvent that moves the analytes through the column. | Aqueous buffers (e.g., potassium phosphate, ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile, methanol). gerli.comresearchgate.net |

| Elution Mode | The process of passing the mobile phase through the column. | Gradient elution (varying solvent composition) is typical for complex mixtures of acyl-CoAs. gerli.com |

| Detection | The method used to visualize the separated compounds. | UV detection at ~260 nm, fluorescence detection (with derivatization), mass spectrometry. rsc.orggerli.com |

Mass Spectrometry Approaches

Mass spectrometry (MS) has become an indispensable tool for the analysis of acyl-CoAs due to its high sensitivity and specificity. creative-proteomics.com It measures the mass-to-charge ratio of ionized molecules, allowing for precise identification and quantification. creative-proteomics.com

Tandem Mass Spectrometry (MS/MS) for Identification and Profiling

Tandem mass spectrometry, or MS/MS, is a powerful technique where ions are subjected to two stages of mass analysis. wikipedia.org In the first stage, a precursor ion (in this case, the molecular ion of this compound) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. creative-proteomics.comwikipedia.org This process generates a unique fragmentation pattern, or "fingerprint," for the molecule, which is crucial for its unambiguous identification. creative-proteomics.com

A common fragmentation pattern for acyl-CoAs in positive ion mode involves a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety. nih.govresearchgate.net Another significant fragment ion is observed at m/z 428, representing the CoA moiety itself. nih.govresearchgate.net By specifically scanning for these fragments (a technique known as precursor ion scanning or neutral loss scanning), researchers can selectively detect acyl-CoAs within a complex biological sample. researchgate.netacs.org Selected reaction monitoring (SRM) is a targeted MS/MS technique that offers high sensitivity and is used for the quantification of specific acyl-CoAs. researchgate.net

Non-Targeted Acyl-Coenzyme A Profiling

Non-targeted acyl-CoA profiling aims to detect and identify all possible acyl-CoA species in a sample, rather than focusing on a predetermined list of compounds. acs.org This approach is particularly useful for discovering novel metabolites or for obtaining a comprehensive overview of the acyl-CoA pool under specific physiological or pathological conditions. nih.gov

This methodology often employs high-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, coupled with liquid chromatography. nih.govnih.govuniversiteitleiden.nl The high mass accuracy of these instruments allows for the determination of the elemental composition of unknown compounds. nih.gov Precursor ion scanning for the characteristic fragments of the CoA moiety is a common strategy to selectively identify all acyl-CoAs present in the sample. researchgate.netacs.org This untargeted approach has been instrumental in identifying novel intermediates in metabolic pathways. acs.org

Table 2: Key Mass Spectrometry Techniques for Acyl-CoA Analysis

| Technique | Principle | Application for 3-Keto-4-pentenoyl-CoA |

|---|---|---|

| Tandem MS (MS/MS) | Selection and fragmentation of a precursor ion to generate a characteristic spectrum of product ions. wikipedia.org | Structural confirmation and identification based on unique fragmentation patterns. nih.govresearchgate.net |

| Precursor Ion/Neutral Loss Scanning | Scanning for all precursor ions that produce a specific product ion or lose a specific neutral fragment. researchgate.netacs.org | Selective detection of all acyl-CoAs in a complex mixture by targeting the common CoA fragment (neutral loss of 507 Da). nih.govresearchgate.net |

| Non-Targeted Profiling | Comprehensive analysis to detect and identify all acyl-CoAs in a sample without pre-selection. acs.org | Discovery of novel metabolic pathways involving 3-Keto-4-pentenoyl-CoA and related compounds. nih.gov |

| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Provides highly accurate mass measurements, enabling the determination of elemental composition. nih.gov | Unambiguous identification of 3-Keto-4-pentenoyl-CoA and differentiation from other isobaric compounds. |

Enzyme Activity Assays and Reconstitution Experiments

Enzyme activity assays are crucial for determining the rate of enzymatic reactions and for characterizing the function of enzymes that produce or consume this compound. wikipedia.org These assays typically measure the disappearance of a substrate or the appearance of a product over time. wikipedia.org For enzymes involved in acyl-CoA metabolism, spectrophotometric assays are common, often coupling the reaction of interest to a dehydrogenase that uses NAD+ or NADP+, allowing the reaction to be monitored by the change in absorbance at 340 nm. wikipedia.org Fluorescence-based assays can also be employed, offering high sensitivity. nih.gov

Reconstitution experiments involve combining purified enzymes in vitro to reconstruct a metabolic pathway or a part of it. google.comualberta.ca This approach allows researchers to confirm the function of individual enzymes and to verify the proposed steps in a metabolic sequence. For instance, by incubating purified enzymes with potential substrates and cofactors, the production of this compound can be directly observed and quantified, often using HPLC or LC-MS. nih.govresearchgate.net These experiments have been essential in elucidating the specific roles of enzymes in various metabolic pathways. nih.gov

Stable Isotope Tracing and Flux Analysis

Stable isotope tracing is a powerful technique used to follow the metabolic fate of atoms from a labeled substrate through a metabolic network. nih.govd-nb.info In these experiments, cells or organisms are supplied with a substrate (e.g., glucose, fatty acid) enriched with a stable isotope, such as ¹³C or ²H. nih.gov The labeled atoms are incorporated into downstream metabolites, and the pattern and extent of labeling can be measured by mass spectrometry or NMR. nsf.gov

By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels) of this compound and related metabolites, researchers can deduce the metabolic pathways that contribute to its synthesis. prosciento.com This information is then used in metabolic flux analysis (MFA), a computational method that quantifies the rates (fluxes) of reactions throughout a metabolic network. plos.orgcreative-proteomics.com MFA provides a quantitative understanding of cellular metabolism and can reveal how metabolic pathways involving this compound are regulated under different conditions. plos.orgcreative-proteomics.com This approach is invaluable for understanding the dynamics of metabolic networks in both health and disease. d-nb.info

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Metabolic Fates and Enzymes

Current knowledge indicates that 3-keto-4-pentenoyl-CoA is an intermediate in a secondary pathway for the metabolism of 4-pentenoic acid, where it is acted upon by 3-ketoacyl-CoA thiolase. nih.govinchem.org However, several observations point towards the existence of undiscovered metabolic routes and enzymatic interactions.

One key area of investigation is the identity of "compound X," an unknown 3-ketoacyl-CoA derivative that forms spontaneously from 3-keto-4-pentenoyl-CoA. nih.gov This spontaneous conversion highlights the inherent reactivity of 3-keto-4-pentenoyl-CoA and suggests a potential non-enzymatic fate or the involvement of yet-to-be-identified enzymes that may utilize or detoxify this reactive species. Further research is needed to characterize the structure of compound X and the conditions that favor its formation. This could reveal novel metabolic or signaling pathways.

Additionally, while 3-ketoacyl-CoA thiolase is a known interacting partner, the promiscuity of enzymes within fatty acid metabolism suggests that other enzymes may also recognize 3-keto-4-pentenoyl-CoA as a substrate or inhibitor. plos.org For instance, it has been shown to be an effective inhibitor of carnitine acetyltransferase, suggesting it may influence other acyl-CoA-dependent processes. nih.gov A systematic screening of enzymes involved in fatty acid and ketone body metabolism could uncover new protein targets and regulatory roles for this compound.

Future research should focus on:

Characterization of "Compound X": Utilizing advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the exact chemical structure of this spontaneous conversion product.

Enzyme Screening: Employing high-throughput screening methods to test the interaction of 3-keto-4-pentenoyl-CoA with a library of acyl-CoA-utilizing enzymes.

Isotope Tracing Studies: Using stable isotope-labeled precursors to track the metabolic fate of the 3-keto-4-pentenoyl moiety within cellular systems.

Role in Diverse Biological Systems and Organisms

The study of 3-keto-4-pentenoyl-CoA has predominantly been in the context of mammalian metabolism, particularly in rat heart mitochondria. nih.gov However, the fundamental nature of fatty acid metabolism suggests that this intermediate, or structurally similar molecules, may play roles in a wide array of organisms.

In bacteria, pathways for the degradation of various organic compounds often involve reactive acyl-CoA intermediates. For example, the metabolism of levulinic acid in Pseudomonas putida proceeds through a pentenoyl-CoA species, hinting at the possibility of similar chemistry in microbial catabolism. researchgate.netnih.gov Investigating the presence and metabolism of 3-keto-4-pentenoyl-CoA in diverse microbial species could uncover novel enzymatic pathways and provide insights into bacterial adaptation to different carbon sources.

In the context of human health and disease, the formation of 3-keto-4-pentenoyl-CoA from xenobiotics or as a result of metabolic dysregulation warrants further investigation. Its role as a reactive, electrophilic species suggests it could be involved in the mechanism-based inactivation of enzymes, as has been proposed for 3-ketoacyl-CoA thiolase. washington.edu This has implications for understanding drug toxicity and certain metabolic disorders.

Key research questions include:

Does 3-keto-4-pentenoyl-CoA or its analogs exist in prokaryotic or lower eukaryotic metabolic pathways?

What is the full extent of its role in xenobiotic metabolism and the toxicological profiles of compounds that can be metabolized to this intermediate?

Are there specific disease states where the metabolism of 3-keto-4-pentenoyl-CoA is altered, and what are the pathological consequences?

Application in Metabolic Engineering and Synthetic Biology Approaches

The unique chemical structure of 3-keto-4-pentenoyl-CoA, featuring both a ketone and a terminal double bond, makes it an interesting potential building block in metabolic engineering and synthetic biology. plos.org While direct applications have not been extensively explored, the principles of engineering pathways involving similar unsaturated acyl-CoAs are well-established.

Synthetic biology has seen success in creating novel pathways for the production of biofuels, chemicals, and pharmaceuticals by combining enzymes from different organisms. researchgate.netnih.gov For instance, the reversal of the β-oxidation cycle has been engineered for the production of fatty acids and alcohols. researchgate.net Unsaturated acyl-CoA intermediates, such as pentenoyl-CoA, are key precursors in some of these engineered pathways. uwaterloo.ca 3-Keto-4-pentenoyl-CoA could potentially be integrated into such schemes to produce novel compounds with unique functionalities.

The reactivity of the α,β-unsaturated ketone system could be harnessed for specific bioconjugation reactions or as a precursor for complex molecules in engineered polyketide synthesis. nih.gov Polyketide synthases (PKSs) are modular enzymes that can be engineered to accept different starter and extender units, and an unsaturated keto-acyl-CoA could serve as a novel substrate to generate new polyketide structures with potentially valuable biological activities.

Future work in this area could involve:

Pathway Reconstruction: Designing and implementing novel biosynthetic pathways in microbial hosts like E. coli or yeast that specifically produce 3-keto-4-pentenoyl-CoA as a key intermediate.

Enzyme Engineering: Modifying existing enzymes, such as thiolases or PKS domains, to improve their specificity and efficiency in utilizing 3-keto-4-pentenoyl-CoA. researchgate.net

Novel Compound Synthesis: Using engineered microbial systems to convert 3-keto-4-pentenoyl-CoA into a range of new chemicals, polymers, or pharmaceutical precursors. mit.edumdpi.com

Development of Novel Research Tools and Probes

The transient nature and high reactivity of 3-keto-4-pentenoyl-CoA make it a challenging molecule to study directly within a complex biological milieu. The development of specialized chemical probes and research tools is therefore crucial for elucidating its functions.

Drawing inspiration from the broader field of chemical biology, several strategies could be adapted to study 3-keto-4-pentenoyl-CoA. researchgate.net One approach is the synthesis of stabilized analogs that mimic the structure of 3-keto-4-pentenoyl-CoA but are less prone to spontaneous conversion or enzymatic degradation. These analogs could be used to study enzyme binding and inhibition without the complication of rapid turnover.

Another powerful technique is the creation of bioorthogonal probes. nih.gov This would involve synthesizing a version of 3-keto-4-pentenoyl-CoA that contains a "tag" (e.g., an alkyne or azide (B81097) group) that is chemically inert within the cell but can be specifically reacted with a reporter molecule (e.g., a fluorophore or biotin) for visualization or purification. Such probes would allow for the identification of proteins that are non-enzymatically acylated by this reactive metabolite.

Potential avenues for development include:

Synthesis of Stabilized Analogs: Creating variants of 3-keto-4-pentenoyl-CoA where the double bond or ketone is modified to reduce reactivity while maintaining the core structure for enzyme recognition.

Bioorthogonal and Photoaffinity Probes: Designing and synthesizing tagged versions of 3-keto-4-pentenoyl-CoA to identify its interacting partners within the cell.

FRET-based Assays: Developing Förster Resonance Energy Transfer (FRET) based sensors to monitor the presence and reactivity of 3-keto-4-pentenoyl-CoA in real-time within living cells or in vitro systems. nih.govacs.org

Understanding Reactivity and Stability in Biological Contexts

The chemical properties of 3-keto-4-pentenoyl-CoA are central to its biological activity. As an α,β-unsaturated carbonyl compound, it is susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). wikipedia.orgpressbooks.publibretexts.org This inherent electrophilicity is likely the basis for its high reactivity and its ability to act as an inhibitor of enzymes like 3-ketoacyl-CoA thiolase and carnitine acetyltransferase. nih.govnih.gov

Studies have shown that 3-keto-4-pentenoyl-CoA can act as both a reversible and an irreversible inhibitor of 3-ketoacyl-CoA thiolase. nih.gov The reversible inhibition may be due to it being a poor substrate, while the irreversible inhibition likely involves the covalent modification of an active site residue, a hallmark of mechanism-based inhibitors. nih.govwashington.edu The spontaneous conversion to "compound X" further underscores its instability. nih.gov

A deeper understanding of its reactivity requires detailed mechanistic studies. This includes identifying the specific amino acid residues in target enzymes that are modified by 3-keto-4-pentenoyl-CoA and characterizing the chemical nature of the resulting adducts. Furthermore, the factors within the cellular environment (e.g., pH, presence of nucleophiles like glutathione) that influence its stability and reaction pathways need to be systematically investigated.

Key research goals should be:

Mechanistic Studies of Enzyme Inhibition: Using techniques such as X-ray crystallography and mass spectrometry to elucidate the precise mechanism of irreversible inhibition of 3-ketoacyl-CoA thiolase and other target enzymes.

Kinetic Analysis of Stability: Quantifying the rate of spontaneous conversion and degradation of 3-keto-4-pentenoyl-CoA under various physiologically relevant conditions.

Computational Modeling: Employing quantum mechanical modeling to understand the electronic structure and electrophilicity of 3-keto-4-pentenoyl-CoA and to simulate its interactions with nucleophiles and enzyme active sites.

Q & A

Q. What established methodologies are used to confirm the structural integrity of 3-Keto-4-pentenoyl-CoA?

To validate the structure of 3-Keto-4-pentenoyl-CoA, researchers employ spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) . NMR analysis (e.g., H, C) identifies functional groups and carbon backbone configuration, while high-resolution MS confirms molecular weight and fragmentation patterns. For crystallographic validation, X-ray diffraction is used, though this requires high-purity samples . Additionally, enzymatic assays (e.g., acyl-CoA dehydrogenase activity) can corroborate functional groups like the 3-keto moiety .

Q. Key Considerations :

- Sample Purity : Use HPLC or capillary electrophoresis to ensure >95% purity before analysis.

- Reference Standards : Compare spectra with databases (e.g., PubChem, ChEBI) for CoA derivatives.

Q. How does 3-Keto-4-pentenoyl-CoA participate in β-oxidation pathways, and what assays quantify its metabolic flux?

3-Keto-4-pentenoyl-CoA is an intermediate in unsaturated fatty acid β-oxidation. Its role is studied via isotopic labeling (e.g., C-palmitate) tracked through LC-MS or GC-MS. Enzymatic assays using mitochondrial lysates or recombinant enzymes (e.g., enoyl-CoA hydratase) measure substrate conversion rates. Kinetic parameters (, ) are derived from Michaelis-Menten plots .

Q. Experimental Design :

- In Vitro Systems : Use purified enzymes or cell lysates under controlled pH (7.4–8.0) and temperature (37°C).

- Inhibitor Controls : Validate specificity with thiolase inhibitors (e.g., mildronate) .

Advanced Research Questions

Q. How can contradictory data on 3-Keto-4-pentenoyl-CoA’s enzymatic activity be resolved?

Discrepancies in activity data often arise from variations in experimental conditions (e.g., pH, cofactors) or enzyme sources (e.g., species-specific isoforms). To address this:

Standardize Protocols : Adopt consensus buffers (e.g., Tris-HCl with 1 mM EDTA) and cofactor concentrations (e.g., 2 mM ATP).

Cross-Validation : Compare results across orthogonal methods (e.g., spectrophotometry vs. fluorimetry).

Meta-Analysis : Pool data from multiple studies using statistical models (e.g., random-effects meta-regression) to identify confounding variables .

Q. Example Contradiction :

| Study | Activity (nmol/min/mg) | Conditions | Source |

|---|---|---|---|

| A | 12.5 ± 1.2 | pH 7.4, 25°C | [Ref X] |

| B | 8.3 ± 0.9 | pH 8.0, 37°C | [Ref Y] |

| Higher pH and temperature in Study B may explain reduced activity. |

Q. What computational strategies integrate with experimental data to model 3-Keto-4-pentenoyl-CoA’s role in lipid metabolism?

Molecular Dynamics (MD) Simulations : Predict binding affinities with enzymes like acyl-CoA dehydrogenase. Use software (e.g., GROMACS) to simulate interactions under physiological conditions . Metabolic Flux Analysis (MFA) : Combine C-tracing data with genome-scale models (e.g., Recon3D) to map carbon flow through β-oxidation pathways .

Q. Validation Steps :

- In Silico/In Vivo Correlation : Compare simulation results with knockout cell lines (e.g., CRISPR-Cas9-modified hepatocytes).

- Sensitivity Analysis : Identify rate-limiting steps by perturbing enzyme concentrations in models .

Q. How should researchers design a robust literature review to contextualize 3-Keto-4-pentenoyl-CoA’s biochemical roles?

Search Strategy : Use Boolean operators (e.g., "3-Keto-4-pentenoyl-CoA AND β-oxidation") in PubMed, Scopus, and Web of Science.

Critical Appraisal : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to filter studies .

Synthesis : Tabulate findings by theme (e.g., structural studies, metabolic pathways) and highlight gaps (e.g., limited in vivo data).

Q. Example Literature Matrix :

| Theme | Key Findings | Knowledge Gaps |

|---|---|---|

| Structure | NMR confirms keto group at C3 | Crystal structure unresolved |

| Metabolism | Role in odd-chain fatty acid oxidation | Tissue-specific flux uncharacterized |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.